2-Allyl-4,6-dibenzoylresorcinol
Overview
Description
2-Allyl-4,6-dibenzoylresorcinol is an organic compound with the molecular formula C23H18O4 and a molecular weight of 358.39 g/mol . It is characterized by the presence of an allyl group and two benzoyl groups attached to a resorcinol core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like pyridine or triethylamine .
Industrial Production Methods: Industrial production methods for 2-Allyl-4,6-dibenzoylresorcinol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and more efficient separation techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Allyl-4,6-dibenzoylresorcinol undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The benzoyl groups can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups on the resorcinol core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of alcohols from benzoyl groups.
Substitution: Formation of alkylated or acylated resorcinol derivatives.
Scientific Research Applications
2-Allyl-4,6-dibenzoylresorcinol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Allyl-4,6-dibenzoylresorcinol involves several pathways:
Antioxidant Activity: The hydroxyl groups on the resorcinol core can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential metabolic pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
2-Allyl-4,6-dihydroxybenzophenone: Similar structure but lacks the additional benzoyl group.
4,6-Dibenzoylresorcinol: Similar structure but lacks the allyl group.
2-Allylresorcinol: Similar structure but lacks the benzoyl groups.
Uniqueness: 2-Allyl-4,6-dibenzoylresorcinol is unique due to the presence of both allyl and benzoyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
(5-benzoyl-2,4-dihydroxy-3-prop-2-enylphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-2-9-17-22(26)18(20(24)15-10-5-3-6-11-15)14-19(23(17)27)21(25)16-12-7-4-8-13-16/h2-8,10-14,26-27H,1,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYGSBMXRNPJAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC(=C1O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073010 | |
Record name | Methanone, [4,6-dihydroxy-5-(2-propenyl)-1,3-phenylene]bis[phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Methanone, 1,1'-[4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene]bis[1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
102593-74-8 | |
Record name | 1,1′-[4,6-Dihydroxy-5-(2-propen-1-yl)-1,3-phenylene]bis[1-phenylmethanone] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102593-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, 1,1'-(4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene)bis(1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102593748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, 1,1'-[4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene]bis[1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, [4,6-dihydroxy-5-(2-propenyl)-1,3-phenylene]bis[phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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